Cabotegravir-d5 is a deuterated form of cabotegravir, a medication primarily used in the treatment and prevention of HIV. The compound is notable for its role as an internal standard in analytical chemistry, particularly in the quantification of cabotegravir levels in biological samples. Cabotegravir itself is classified as an integrase strand transfer inhibitor, which blocks the integration of viral DNA into the host genome, thereby preventing viral replication.
Cabotegravir-d5 is synthesized from cabotegravir through deuteration, where hydrogen atoms are replaced with deuterium isotopes. This modification enhances the stability and detection capabilities of the compound in analytical methods. It falls under the broader classification of antiretroviral agents, specifically within the category of integrase inhibitors.
The synthesis of cabotegravir-d5 involves several steps:
Cabotegravir-d5 retains the core structure of cabotegravir but features five deuterium atoms. The molecular formula remains consistent with that of cabotegravir, with the addition of isotopic labeling:
The structural integrity is crucial for its function as an internal standard, ensuring that it behaves similarly to non-deuterated cabotegravir during analytical procedures.
Cabotegravir functions by inhibiting the integrase enzyme, which is essential for HIV replication. The mechanism involves:
The efficacy of cabotegravir-d5 as an internal standard allows for accurate measurement of drug levels in pharmacokinetic studies.
The stability profile can be assessed using HPLC methods, where retention times are compared against known standards to ensure consistency in analytical results.
Cabotegravir-d5 serves primarily as an internal standard in analytical techniques such as:
Stable isotopes like deuterium (²H) serve as indispensable tools in quantitative mass spectrometry, particularly for developing internal standards that correct for analytical variability. Cabotegravir-d5 incorporates five deuterium atoms at specific methyl and hydroxyl sites, creating a distinct 5 Da mass shift relative to non-deuterated Cabotegravir. This mass difference enables unambiguous differentiation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays while maintaining near-identical chemical behavior. The deuterated analog co-elutes with the native analyte during chromatographic separation but generates unique fragment ions (e.g., m/z 406 → 263 for Cabotegravir vs. m/z 411 → 268 for Cabotegravir-d5), ensuring precise analyte identification and quantification [4] [5].
The strategic placement of deuterium atoms minimizes isotopic exchange risks, which could compromise the internal standard’s reliability. In Cabotegravir-d5, deuterium is incorporated into non-labile positions—specifically, the methyl group (−CD₃) and hydroxyl-associated sites (−OD)—preserving molecular integrity during sample preparation and ionization. This design is critical for minimizing matrix effects (e.g., ion suppression/enhancement) and achieving high reproducibility in complex biological matrices like whole blood or plasma [4] [5].
Table 1: Key Mass Spectrometry Parameters for Cabotegravir-d5
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mass Shift (Da) |
|---|---|---|---|
| Cabotegravir | 406 | 263 | - |
| Cabotegravir-d5 | 411 | 268 | +5 |
| Rilpivirine | 367 | 224 | - |
| Rilpivirine-d6 | 373 | 230 | +6 |
Cabotegravir-d5 (chemical name: (3S,11aR)-N-(2,4-difluorobenzyl)-6-hydroxy-3-(methyl-d₃)-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-2,2-d₂-8-carboxamide) features deuteration at two molecular regions: (i) the methyl group (−CD₃) attached to the pyrazine ring, and (ii) the hydroxyl-associated positions (−OD) [5] [8]. These modifications are strategically positioned away from the pharmacophore (integrase-binding site), preserving the compound’s intrinsic antiretroviral activity while altering its physicochemical properties.
The deuterium kinetic isotope effect (DKIE) profoundly influences Cabotegravir-d5’s stability. Deuteration strengthens carbon-deuterium (C−D) bonds compared to carbon-hydrogen (C−H) bonds, requiring higher activation energy for oxidative cleavage. This reduces susceptibility to acid-catalyzed hydrolysis and enzymatic degradation, as confirmed by forced degradation studies. Under acidic stress, non-deuterated Cabotegravir undergoes hydrolysis at the amide linkage, generating four major degradation products. In contrast, Cabotegravir-d5 exhibits slower degradation kinetics due to deuterium-induced stabilization at adjacent sites, thereby extending its analytical utility in long-term studies [2] [3].
Solid-state deuterium NMR studies further validate that deuteration does not induce conformational changes but may alter molecular motions in the μs–ns timescale. These dynamics affect crystalline lattice stability, potentially enhancing shelf-life under thermal stress [6].
Incorporating deuterium into internal standards like Cabotegravir-d5 addresses critical limitations in antiretroviral therapeutic drug monitoring (TDM). Key advantages include:
Table 2: Performance Metrics of Cabotegravir-d5 in Clinical Quantification
| Parameter | Cabotegravir-d5 | Non-Deuterated Standard |
|---|---|---|
| LLOQ (Whole Blood) | 750 ng/mL | >1000 ng/mL |
| Precision (% RSD) | <15% | 20–30% |
| Extraction Recovery | 98 ± 5% | 70 ± 15% |
| Analysis Time | 4 minutes | >15 minutes |
These advantages are critical for managing real-world pharmacokinetic variability. Clinical data reveal >10-fold concentration differences in patients receiving long-acting Cabotegravir injections, necessitating robust TDM to prevent virologic failure [7]. The use of Cabotegravir-d5 as an internal standard thus enables precise dose optimization, directly supporting improved clinical outcomes in HIV management.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6